molecular formula C10H10N2O2 B1500604 7-ethyl-1H-indazole-3-carboxylic acid CAS No. 1131604-75-5

7-ethyl-1H-indazole-3-carboxylic acid

Cat. No.: B1500604
CAS No.: 1131604-75-5
M. Wt: 190.2 g/mol
InChI Key: TZDMDDNCKIWFGL-UHFFFAOYSA-N
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Description

7-Ethyl-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an ethyl group at the 7-position and a carboxylic acid group at the 3-position. Indazole derivatives are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name

7-ethyl-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-6-4-3-5-7-8(6)11-12-9(7)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDMDDNCKIWFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C(NN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670265
Record name 7-Ethyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131604-75-5
Record name 7-Ethyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Ethyl-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including Suzuki–Miyaura coupling techniques. This method allows for the formation of indazole derivatives with specific substituents that enhance biological activity. The compound's structure can be characterized using techniques such as NMR and mass spectrometry, confirming its integrity and purity .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Molecular docking studies indicate that it interacts significantly with proteins involved in renal cancer pathways, showing promising binding energies that suggest therapeutic potential . The compound has been tested against various cancer cell lines, demonstrating inhibitory effects comparable to established anticancer drugs.

Cell Line IC50 (nM) Mechanism
SNU1677.4 ± 6.2FGFR2 inhibition
KG125.3 ± 4.6FGFR1 inhibition

These results indicate that this compound may serve as a lead compound for developing new anticancer agents targeting FGFR pathways .

Neuropharmacological Effects

The compound has been identified as a potential partial agonist of the nicotinic acetylcholine receptor (nAChR), specifically the α7 subtype. This receptor is implicated in cognitive functions and is a target for treating neurological disorders such as Alzheimer's disease and schizophrenia. Studies show that derivatives of indazole can modulate nAChR activity, suggesting therapeutic applications in neuropharmacology .

Case Studies and Research Findings

A notable study investigated the metabolic profiles of indazole derivatives, including this compound, using human liver microsomes. The findings indicated significant metabolic transformations that could influence the pharmacokinetics of these compounds in vivo. Understanding these metabolic pathways is crucial for optimizing therapeutic efficacy and minimizing side effects .

Another research effort focused on the structure-activity relationship (SAR) of indazoles revealed that specific substitutions at the 4 and 6 positions significantly enhance biological activity, particularly in inhibiting enzymes related to cancer progression .

Scientific Research Applications

Pharmaceutical Applications

1.1 Nicotinic Receptor Modulation

One of the primary applications of 7-ethyl-1H-indazole-3-carboxylic acid is as a precursor in the synthesis of compounds that act as agonists or partial agonists of nicotinic acetylcholine receptors, specifically the α7 subtype. These receptors are implicated in several neurological conditions, making this compound a candidate for developing treatments for disorders such as:

  • Alzheimer's Disease
  • Schizophrenia
  • Other Psychiatric Disorders

Research indicates that derivatives of this compound can enhance cognitive function and mitigate symptoms associated with these conditions by modulating nicotinic receptor activity .

1.2 Antitumor Activity

The indazole framework, including derivatives like this compound, has been explored for antitumor properties. Compounds derived from this structure have been utilized in the synthesis of drugs such as:

  • Granisetron : Used to prevent nausea and vomiting caused by chemotherapy.
  • Lonidamine : An antitumor agent that has shown efficacy in various cancer treatments.

These compounds leverage the indazole structure to interact with biological pathways involved in tumor growth and proliferation .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods, each with distinct advantages and limitations. Here are some notable approaches:

Synthesis Method Description Advantages Limitations
Hydrolysis of Isatin Involves hydrolyzing isatin with aqueous NaOH followed by cyclization under acidic conditions.Established method; yields indazole derivatives.Low overall yield (25-43%); safety risks due to explosive intermediates.
One-Step Synthesis from Aminophenylacetic Acid Derivatives Utilizes o-aminophenylacetic acid amide or ester with tert-butyl nitrite to generate the indazole derivative directly.High yield; mild reaction conditions; simple operation. Requires careful control of reaction conditions to avoid side reactions.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects and synthesis efficiency of this compound derivatives:

Case Study 1: Cognitive Enhancement
A study investigating the effects of nicotinic receptor modulators derived from indazole structures found that these compounds improved cognitive performance in animal models of Alzheimer's disease. The results suggest potential for clinical applications in enhancing memory and learning capabilities .

Case Study 2: Antitumor Efficacy
Research on granisetron and lonidamine highlighted their effectiveness in clinical settings for managing chemotherapy-induced nausea and tumor growth suppression, respectively. The synthesis pathways involving indazole derivatives were optimized to improve yield and reduce costs, making these drugs more accessible .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 3 undergoes esterification under acidic conditions. For example:
Reaction :

7 Ethyl 1H indazole 3 carboxylic acid+ROHH+7 Ethyl 1H indazole 3 carboxylate ester+H2O\text{7 Ethyl 1H indazole 3 carboxylic acid}+\text{ROH}\xrightarrow{\text{H}^+}\text{7 Ethyl 1H indazole 3 carboxylate ester}+\text{H}_2\text{O}

  • Conditions : Sulfuric acid in ethanol under reflux (4 hours) .

  • Yield : Up to 82% for analogous indazole esters .

  • Key Data :

    ParameterValueSource
    SolventEthanol
    CatalystH2_2

SO4_4
| |
| Reaction Time | 4 hours | |

Hydrazide Formation

The carboxylic acid reacts with hydrazine to form hydrazides, intermediates for further functionalization:
Reaction :

7 Ethyl 1H indazole 3 carboxylic acid+NH2NH27 Ethyl 1H indazole 3 carbohydrazide+H2O\text{7 Ethyl 1H indazole 3 carboxylic acid}+\text{NH}_2\text{NH}_2\rightarrow \text{7 Ethyl 1H indazole 3 carbohydrazide}+\text{H}_2\text{O}

  • Conditions : Hydrazine hydrate in ethanol at room temperature .

  • Application : Used to synthesize Schiff bases and heterocyclic derivatives .

Amide Coupling

The acid participates in amide bond formation via activation with coupling agents:
Reaction :

7 Ethyl 1H indazole 3 carboxylic acid+RNH2DCC DMAP7 Ethyl 1H indazole 3 carboxamide\text{7 Ethyl 1H indazole 3 carboxylic acid}+\text{RNH}_2\xrightarrow{\text{DCC DMAP}}\text{7 Ethyl 1H indazole 3 carboxamide}

  • Conditions : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) in dichloromethane .

  • Significance : Amides are critical for bioactive molecule synthesis (e.g., granisetron analogs) .

Cyclization Reactions

The compound serves as a precursor for indazole-fused heterocycles:
Example : Intramolecular cyclization under nitrite conditions forms tricyclic derivatives .

  • Conditions : Sodium nitrite or tert-butyl nitrite in glacial acetic acid .

  • Mechanism : Diazotization followed by cyclization .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:
Reaction :

7 Ethyl 1H indazole 3 carboxylic acidΔ or Cu7 Ethyl 1H indazole+CO2\text{7 Ethyl 1H indazole 3 carboxylic acid}\xrightarrow{\Delta \text{ or Cu}}\text{7 Ethyl 1H indazole}+\text{CO}_2

  • Conditions : High temperatures (150–200°C) or copper catalysts .

  • Application : Simplifies the indazole scaffold for further derivatization .

Structural and Spectroscopic Insights

Key NMR data for reaction monitoring (CDCl3_3
) :

Carbon Positionδ (ppm) for Acidδ (ppm) for Ester
C3132–134140.2
C7108–109114.3
COOH/COOR167–174151.0
  • NMR Trends : Esterification deshields C3 and shields the carbonyl carbon .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 7-position substituent significantly influences the compound’s properties. Below is a comparative analysis of structurally related indazole-3-carboxylic acid derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
7-Ethyl-1H-indazole-3-carboxylic acid -C₂H₅ C₁₀H₁₀N₂O₂ 190.20 Higher lipophilicity; expected enhanced metabolic stability .
7-Bromo-1H-indazole-3-carboxylic acid -Br C₈H₅BrN₂O₂ 241.04 Increased steric bulk; potential halogen bonding in drug-target interactions .
7-Chloro-1H-indazole-3-carboxylic acid -Cl C₈H₅ClN₂O₂ 196.59 Electron-withdrawing effect; may enhance acidity of the carboxylic acid group .
7-Hydroxy-1H-indazole-3-carboxylic acid -OH C₈H₆N₂O₃ 178.14 Polar substituent; reduced lipophilicity but improved solubility in aqueous media .
1-Methyl-1H-indazole-3-carboxylic acid -CH₃ (N1) C₉H₈N₂O₂ 176.17 N-methylation blocks hydrogen bonding, altering crystallinity and solubility .

Research Findings and Trends

  • Structural Similarity : Ethyl-substituted indazoles exhibit ~85% similarity to ethyl esters (e.g., ethyl 1H-indazole-3-carboxylate), suggesting shared synthetic pathways .
  • Crystallography : N-methylated indazoles form intermolecular hydrogen bonds, influencing crystal packing and solubility profiles .
  • Drug Development : 7-Substituted indazoles are prevalent in patents targeting inflammation and oncology, with ethyl derivatives offering improved pharmacokinetics .

Preparation Methods

Synthetic Routes Overview

The synthetic strategies for 7-ethyl-1H-indazole-3-carboxylic acid generally follow these approaches:

Preparation from Anthranilic Acid Derivatives

One classical approach involves starting from simple anthranilic acid amide or ester derivatives. This method typically includes:

  • Formation of the indazole ring by diazotization and cyclization reactions.
  • Introduction of the carboxylic acid group at the 3-position via oxidation or functional group transformation.

Key points:

  • The reaction may involve tert-butyl nitrite as a reagent to facilitate cyclization.
  • This method is documented in literature such as E. Pasquinet et al., Chem. Commun., 2013.
  • However, these routes often suffer from long synthetic steps and low overall yields.

Catalytic Hydrogenation and Ester Hydrolysis Route

A practical and industrially relevant method involves:

  • Starting from 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester.
  • Catalytic hydrogenation using 5% palladium on carbon in p-cymene solvent under reflux conditions.
  • This converts the tetrahydroindazole ester to the aromatic 1H-indazole-3-carboxylic acid ethyl ester.
  • Subsequent hydrolysis of the ester yields the free carboxylic acid.

Experimental details:

Parameter Condition/Value
Starting material 4,5,6,7-tetrahydroindazole-3-carboxylic acid ethyl ester (21.0 g, 108 mmol)
Catalyst 5% Palladium on carbon (7.0 g solid, 3.29 mmol Pd)
Solvent p-Cymene (210 mL)
Temperature Reflux (approx. 175 °C)
Reaction time 38 hours
Monitoring TLC (silica gel, 3:1 ethyl acetate-heptane)
Post-reaction processing Cooling to 120 °C, filtration to remove catalyst
Yield Complete conversion confirmed by TLC

This method is referenced in a patent by Eli Lilly and Company (US6069152, 2000).

Novel Synthetic Improvements and Challenges

Recent patents and literature highlight challenges in existing methods:

  • Long synthetic routes leading to low overall yields.
  • Expensive reagents and difficult-to-prepare starting materials.
  • Necessity for new synthetic methods that are more efficient, cost-effective, and scalable.

For example, a Chinese patent (CN112778203A) discusses the significance of developing improved methods for synthesizing 1H-indazole-3-carboxylic acid derivatives, emphasizing the need for shorter routes and cheaper reagents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations References
Anthranilic acid derivatives Anthranilic acid amide/ester tert-Butyl nitrite, cyclization Simple starting materials Long routes, low yield
Oxidation of methyl/hydroxymethyl indazole 3-methyl or 3-hydroxymethyl-1H-indazole Oxidizing agents (unspecified) Direct oxidation to acid Expensive reagents, precursor availability
Catalytic hydrogenation & ester hydrolysis 4,5,6,7-tetrahydroindazole-3-carboxylic acid ethyl ester 5% Pd/C, p-Cymene, reflux 38 h Efficient conversion, industrially viable Long reaction time
Novel synthetic methods Various (patent pending) Improved reagents and steps Potential for higher yield & cost-effectiveness Details proprietary

Q & A

Q. What statistical methods are recommended for validating reproducibility in dose-response studies involving this compound?

  • Methodological Answer :
  • Biological Replicates : Use ≥3 independent experiments with triplicate technical replicates.
  • EC₅₀/IC₅₀ Calculation : Fit data to nonlinear regression models (e.g., Hill equation) using GraphPad Prism.
  • Error Reporting : Include 95% confidence intervals and p-values from ANOVA or Student’s t-test .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-ethyl-1H-indazole-3-carboxylic acid
Reactant of Route 2
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7-ethyl-1H-indazole-3-carboxylic acid

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